(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol
CAS No.: 445302-50-1
Cat. No.: VC20139055
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445302-50-1 |
|---|---|
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | [1-(4-chlorophenyl)imidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2 |
| Standard InChI Key | OOZOQKPDAQCJCD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C=C(N=C2)CO)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [1-(4-chlorophenyl)imidazol-4-yl]methanol, reflects its two primary components: a 1H-imidazole ring substituted at position 4 with a hydroxymethyl group (-CH₂OH) and at position 1 with a 4-chlorophenyl moiety. The planar imidazole ring facilitates π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, influencing membrane permeability. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| SMILES | C1=CC(=CC=C1N2C=C(N=C2)CO)Cl |
| InChI Key | OOZOQKPDAQCJCD-UHFFFAOYSA-N |
The Standard InChI (InChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2) confirms the connectivity and stereochemical arrangement.
Reactivity and Stability
Imidazole derivatives exhibit pH-dependent tautomerism, enabling participation in hydrogen bonding and electrophilic substitution reactions. The hydroxymethyl group at position 4 serves as a site for functionalization, such as esterification or oxidation to a carboxylic acid . The 4-chlorophenyl group contributes to metabolic stability by resisting oxidative degradation, a trait advantageous in drug design.
Synthetic Methodologies
Conventional Synthesis Routes
A one-step synthesis involves condensing 4-chlorobenzaldehyde with oxalaldehyde and ammonium hydroxide in ethanol, yielding the imidazole ring system . This method, though low-yielding (20–40%), provides a straightforward pathway to the core structure:
Alternative approaches employ N-phenylsulfonyl protection to enhance reaction specificity. For example, treating 2-aryl-1H-imidazole with phenylsulfonyl chloride and sodium hydride in THF generates a protected intermediate, which undergoes benzoylation followed by deprotection .
Challenges in Optimization
Early attempts using iodine-potassium carbonate or bromotrichloromethane-DBU systems for imidazoline-to-imidazole oxidation resulted in poor yields (<5%) . Recent advancements prioritize diacetoxyiodobenzene as an oxidizing agent, improving efficiency for specific analogs .
Biological Activity and Mechanisms
Antimicrobial Properties
The 4-chlorophenyl group enhances antimicrobial efficacy by disrupting bacterial membrane integrity. Related compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, though specific studies on this compound remain pending.
Comparative Analysis with Structural Analogs
Role of Methanol Substitution
The hydroxymethyl group’s position critically influences solubility. For example, shifting it from position 4 to 2 (as in (4-chlorophenyl)(1-vinyl-1H-imidazol-2-yl)methanol) reduces aqueous solubility by 40% due to steric hindrance .
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the imidazole ring’s substituents could optimize pharmacokinetic profiles. For instance, introducing electron-withdrawing groups at the phenyl ring’s para position may enhance metabolic stability .
Preclinical Development
In vivo studies assessing bioavailability and toxicity in murine models are essential. Preliminary in vitro data justify advancing lead analogs to PDX (patient-derived xenograft) trials for solid tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume